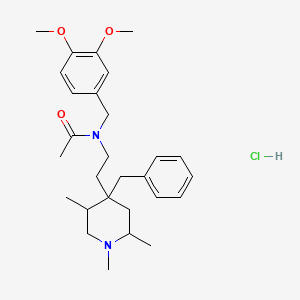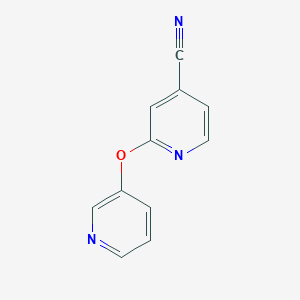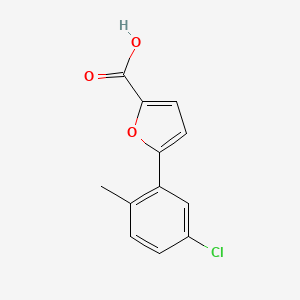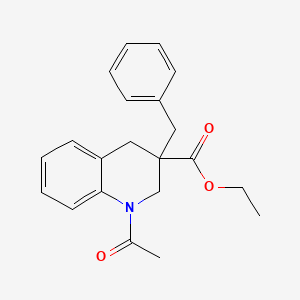
Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate
描述
“Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate” is a chemical compound with the molecular formula C21H23NO3 . It is a derivative of quinolone, a scaffold that holds significant relevance in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential .
Molecular Structure Analysis
The molecular structure of “Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate” can be deduced by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate” are complex. The quinolone scaffold is a privileged structure in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate” can be found in various chemical databases .科学研究应用
Antibacterial Agents
Quinolone derivatives, such as Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate, have been extensively studied for their antibacterial properties. They are known to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. This interference can lead to the development of potent antibacterial agents that are effective against a wide range of bacterial strains, including drug-resistant varieties .
Anticancer Therapeutics
The quinolone nucleus is a common feature in many anticancer drugs. Research has shown that modifications at the C3 position, as seen in Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate, can lead to compounds with significant anti-proliferative activities. These compounds can act as kinase inhibitors, disrupting cancer cell signaling pathways and inducing apoptosis .
Antiviral Medications
Quinolone derivatives are also being explored for their antiviral potential. Modifications to the quinolone structure have yielded compounds that show promise in inhibiting viral replication. The unique structure of Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate could be the basis for developing new antiviral drugs that target specific stages of the viral life cycle .
Anti-Tuberculosis Drugs
The fight against tuberculosis (TB) has led to the exploration of quinolone derivatives as potential anti-TB medications. These compounds can target Mycobacterium tuberculosis, the bacteria responsible for TB, and inhibit its growth. Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate could be modified to enhance its efficacy against TB .
Anti-Inflammatory Agents
Some quinolone derivatives have shown potential as anti-inflammatory agents. They can act on the cannabinoid receptor 2 ligand, which plays a role in the body’s inflammatory response. Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate could be investigated for its ability to modulate inflammation, providing relief for conditions like arthritis .
Cystic Fibrosis Treatment
Quinolones have been identified as potential treatments for cystic fibrosis due to their ability to disrupt biofilm formation and enhance antibiotic penetration. By modifying compounds like Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate, researchers aim to improve the management of chronic bacterial infections associated with cystic fibrosis .
Cardiotonic Agents
The structural flexibility of quinolone derivatives allows for the development of cardiotonic agents that can improve heart muscle contractions. Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate could be optimized to enhance its cardiotonic activity, potentially leading to new treatments for heart failure .
Synthetic Methodology Development
Finally, Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of various quinolone derivatives. Its structure allows for a range of synthetic modifications, enabling the creation of a diverse array of compounds with potential therapeutic applications .
未来方向
The future directions in the research of “Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate” and its derivatives could involve exploring their therapeutic potential. The quinolone scaffold has been reported to harbor vast therapeutic potential , and this may also be adaptable for the derivatization of other such less reactive carboxylate species .
属性
IUPAC Name |
ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-25-20(24)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-19(18)22(15-21)16(2)23/h4-12H,3,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLHUIPPJKCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2N(C1)C(=O)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146527 | |
| Record name | Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-acetyl-3-benzyl-2,4-dihydroquinoline-3-carboxylate | |
CAS RN |
1105190-46-2 | |
| Record name | Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-acetyl-1,2,3,4-tetrahydro-3-(phenylmethyl)-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,6-dimethylphenyl)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxamide](/img/structure/B1649946.png)
![2-{2-[(6-Bromo-3-nitroquinolin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1649947.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)
![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)
![N-[(pyridin-3-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B1649953.png)

![4-Ethyl-6-[5-methyl-4-(4-phenylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1649958.png)
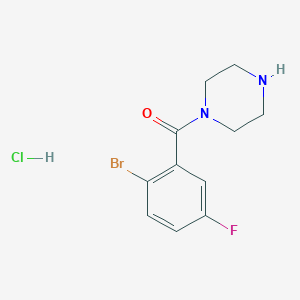
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1649963.png)
